1-Alil-1H-indol-3-carbaldehído

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Allyl-1H-indole-3-carbaldehyde involves various methods, including three-component, one-pot domino reactions which combine allylindation of 1H-indole-3-carbaldehyde with dehydrative alkylation of C and N nucleophiles, offering an efficient approach to functionalized indolylbutenes (Colombo et al., 2008). Another method involves gold-catalyzed cycloisomerizations yielding 1H-indole-2-carbaldehydes, demonstrating the versatility of indole derivatives in synthetic organic chemistry (Kothandaraman et al., 2011).

Molecular Structure Analysis

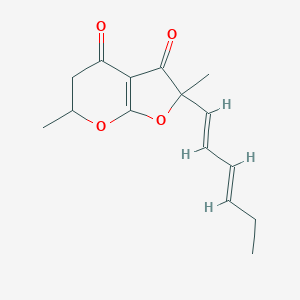

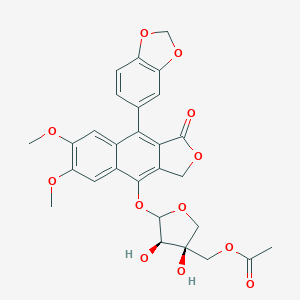

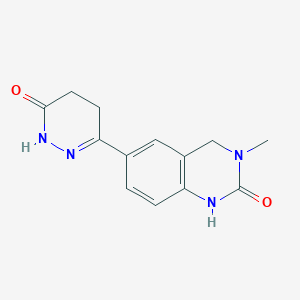

The molecular structure of 1-Allyl-1H-indole-3-carbaldehyde exhibits interesting features, including the planarity of the indole ring system and the spatial arrangement of the allyl and carbaldehyde groups. Detailed structural analysis reveals stabilization mechanisms involving hydrogen bonds and π–π interactions, which contribute to the compound's chemical stability and reactivity (Selvanayagam et al., 2008).

Chemical Reactions and Properties

1-Allyl-1H-indole-3-carbaldehyde participates in a variety of chemical reactions, including nucleophilic substitution, which allows for the generation of new heterocyclic compounds. The reactivity of this compound under different conditions demonstrates its versatility in organic synthesis, making it a valuable building block for the construction of complex molecular architectures (Vikrishchuk et al., 2019).

Physical Properties Analysis

The physical properties of 1-Allyl-1H-indole-3-carbaldehyde, including melting points, boiling points, and solubility, are crucial for its handling and application in synthesis. These properties are influenced by the molecular structure and functional groups present in the compound. Understanding these properties is essential for optimizing reaction conditions and for the purification of the synthesized products.

Chemical Properties Analysis

The chemical properties of 1-Allyl-1H-indole-3-carbaldehyde, such as reactivity with various nucleophiles and electrophiles, acid-base behavior, and photochemical stability, are key to its application in organic synthesis. Studies on its reactivity patterns provide insights into the mechanisms of complex reactions and facilitate the development of new synthetic methodologies (Malamidou-Xenikaki et al., 1997).

Aplicaciones Científicas De Investigación

Función en reacciones multicomponentes

1H-Indol-3-carbaldehído y sus derivados, incluido el 1-Alil-1H-indol-3-carbaldehído, son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas . Juegan un papel importante en las reacciones multicomponentes (MCR), que ofrecen acceso a moléculas complejas . Estas reacciones generalmente tienen un alto rendimiento, son fáciles de operar, rápidas y rentables .

Síntesis de moléculas activas

Estos compuestos son precursores ideales para la síntesis de moléculas activas . Se utilizan en el ensamblaje de andamios de interés farmacéutico .

Actividades biológicas

Los derivados del indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc. .

Preparación de análogos

El indol-3-carboxaldehído se utiliza para preparar análogos de la fitoalexina de indol ciclobrassina con el grupo NR1R2 .

Síntesis de indoles de orden superior

Se utiliza como material de partida para la síntesis de indoles de orden superior, incluidos isoindolo [2,1-a] indoles, aplysinopsinas y 4-sustituidos-tetrahidrobenz [cd] indoles .

Claves en la síntesis de compuestos farmacológicamente activos

1H-Indol-3-carbaldehído y sus derivados son importantes porque no solo se consideran claves en la síntesis del compuesto farmacológicamente activo y los alcaloides del indol , sino que también desempeñan un papel vital como precursores para la síntesis de varios derivados heterocíclicos

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Allyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is a key intermediate for the preparation of biologically active compounds . .

Mode of Action

These compounds can bind with high affinity to multiple receptors, which can help in developing new useful derivatives .

Biochemical Pathways

Indole derivatives, including 1-Allyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . They play a significant role in the biosynthesis of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives . These compounds are involved in the defense mechanisms of plants against pathogens .

Result of Action

They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Propiedades

IUPAC Name |

1-prop-2-enylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVJAIYQNRQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355447 | |

| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111480-86-5 | |

| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-Allyl-1H-indole-3-carbaldehyde utilized in the synthesis of the Fe3+ chemosensor?

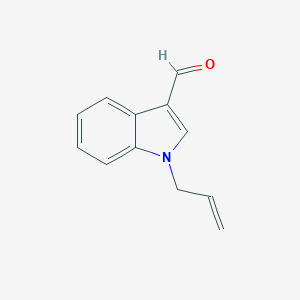

A1: 1-Allyl-1H-indole-3-carbaldehyde serves as a crucial starting material in the synthesis of the alkylated pyridine chalcone (AIPO) chemosensor. The compound reacts with 2-acetyl pyridine, forming AIPO through an ultrasound-assisted method []. This chalcone structure, containing both indole and pyridine moieties, is responsible for the selective fluorescence quenching observed in the presence of Fe3+.

Q2: What structural characterization data is available for the synthesized chemosensor AIPO?

A2: The study utilized several spectroscopic techniques to confirm the structure of AIPO. These methods likely include:

Q3: Does the structure of AIPO provide any insights into its selectivity for Fe3+?

A3: While the abstract doesn't delve into the specific structural reasons for AIPO's selectivity towards Fe3+, it does mention that a 1:1 binding stoichiometry between AIPO and Fe3+ was determined []. This suggests that specific atoms within the AIPO molecule, potentially nitrogen atoms within the indole or pyridine rings, are involved in coordinating with the Fe3+ ion. Further investigation into the structure of the AIPO-Fe3+ complex, possibly through computational chemistry methods, would be necessary to fully elucidate the basis for this selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)

![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)